Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy-
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Overview
Description
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy- is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For this specific compound, the synthesis can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature .
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzamide derivatives, including this compound, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-bromo-benzamide
- N-benzimidazol-2yl benzamide analogues
- N-(2-chloro-4-nitrophenyl) sulphonamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the 4-bromophenyl and 3-chloro-2-oxo-4-phenyl-1-azetidinyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
87443-96-7 |
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Molecular Formula |
C23H19BrClN3O3 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
N-[3-[(4-bromoanilino)methyl]-3-chloro-2-oxo-4-phenylazetidin-1-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C23H19BrClN3O3/c24-16-10-12-17(13-11-16)26-14-23(25)20(15-6-2-1-3-7-15)28(22(23)31)27-21(30)18-8-4-5-9-19(18)29/h1-13,20,26,29H,14H2,(H,27,30) |
InChI Key |
JJXVFSHJGDLZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)(CNC4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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